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molecular formula C13H12N4O5S B1205841 8-(p-Sulfophenyl)theophylline CAS No. 80206-91-3

8-(p-Sulfophenyl)theophylline

Cat. No. B1205841
M. Wt: 336.33 g/mol
InChI Key: LXJSJIXZOAMHTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06103702

Procedure details

Concentrations of the products of lipid peroxidation [thiobarbituric acid reactive substances (TBARS)] were measured using the thiobarbituric acid reaction from representative samples of jejunum tissue of septic and control rats at 24 and 72 hours after sepsis induction. Tissue homogenate samples (0.2 ml; 10% w/v) were combined with 0.2 ml 8.1% sodium dodecyl sulfate, 1.5 ml of 20% acetic acid (the solution adjusted to pH 3.5 with NaOH), and 1.5 ml of 0.8% aqueous solution of thiobarbituric acid. Distilled water was added to bring the total volume up to 4 ml, then heated in an oil bath at 950° C. for 60 min. After cooling, 1 ml distilled water and 5 ml n-butanol/pyridine (15:1 v/v) was added. After shaking 30 sec, followed by centrifugation at 4000 rpm for 10 min, absorbance of the organic layer was measured at 532 nM. Data from tissue obtained from non-septic rats, and septic rats treated with saline (No Rx), 8-SPT, or pentostatin are expressed as nmols TBARS per mg protein in FIG. 6 Elevated TBARS were found as early as 24 hours after sepsis induction. Adenosine receptor blockade (8-SPT) resulted in exacerbation of the sepsis-induced elevation in TBARS. Inhibition of adenosine deaminase with pentostatin resulted in diminution of tissue TBARS during sepsis. These data confirm the presence of oxidative damage in this model of sepsis, and the ability to reduce oxidative damage by inhibiting adenosine deaminase. The data demonstrating exacerbation of oxidative damage with adenosine receptor blockade points to the primary role for endogenous adenosine in these responses.
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
1.5 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0.2 mL
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
Name
pentostatin
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine

Identifiers

REACTION_CXSMILES
[NH:1]1C(=O)CC(=O)NC1=S.S([O-])(OCCCCCCCCCCCC)(=O)=O.[Na+].[OH-:28].[Na+].[CH3:30][N:31]1[C:37](=[O:38])[N:36]([CH3:39])[C:34](=[O:35])[C:33]2[NH:40][C:41]([C:43]3[CH:48]=[CH:47][C:46]([S:49]([OH:52])(=[O:51])=[O:50])=[CH:45][CH:44]=3)=[N:42][C:32]1=2.[CH:53]1[N:57]([C@@H:58]2[O:62][C@H:61]([CH2:63][OH:64])[C@@H:60]([OH:65])[CH2:59]2)[C:56]2[N:66]=[CH:67][NH:68]C[C@@H:70](O)[C:55]=2[N:54]=1>O.C(O)(=O)C>[C@@H:58]1([N:57]2[C:56]3[N:66]=[CH:67][N:68]=[C:70]([NH2:1])[C:55]=3[N:54]=[CH:53]2)[O:62][C@H:61]([CH2:63][OH:64])[C@@H:60]([OH:65])[C@H:59]1[OH:28].[CH3:30][N:31]1[C:37](=[O:38])[N:36]([CH3:39])[C:34](=[O:35])[C:33]2[NH:40][C:41]([C:43]3[CH:44]=[CH:45][C:46]([S:49]([OH:52])(=[O:50])=[O:51])=[CH:47][CH:48]=3)=[N:42][C:32]1=2 |f:1.2,3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Two
Name
Quantity
1.5 mL
Type
solvent
Smiles
C(C)(=O)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1C(=S)NC(=O)CC1=O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1C(=S)NC(=O)CC1=O
Step Five
Name
Quantity
0.2 mL
Type
reactant
Smiles
S(=O)(=O)(OCCCCCCCCCCCC)[O-].[Na+]
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Seven
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Eight
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1C(=S)NC(=O)CC1=O
Step Nine
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN1C2=C(C(=O)N(C1=O)C)NC(=N2)C3=CC=C(C=C3)S(=O)(=O)O
Name
pentostatin
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=NC2=C(N1[C@H]3C[C@@H]([C@H](O3)CO)O)N=CNC[C@H]2O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
950 °C
Stirring
Type
CUSTOM
Details
After shaking 30 sec
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling
DISTILLATION
Type
DISTILLATION
Details
1 ml distilled water and 5 ml n-butanol/pyridine (15:1 v/v)
ADDITION
Type
ADDITION
Details
was added
WAIT
Type
WAIT
Details
followed by centrifugation at 4000 rpm for 10 min
Duration
10 min
CUSTOM
Type
CUSTOM
Details
Data from tissue obtained from non-septic rats, and septic rats
CUSTOM
Type
CUSTOM
Details
early as 24 hours
Duration
24 h

Outcomes

Product
Details
Reaction Time
30 s
Name
Type
product
Smiles
[C@@H]1([C@H](O)[C@H](O)[C@@H](CO)O1)N1C=NC=2C(N)=NC=NC12
Name
Type
product
Smiles
CN1C2=C(C(=O)N(C1=O)C)NC(=N2)C3=CC=C(C=C3)S(=O)(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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